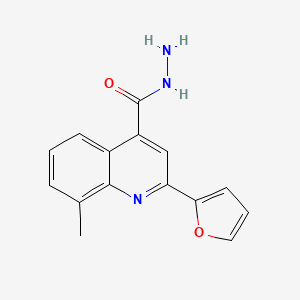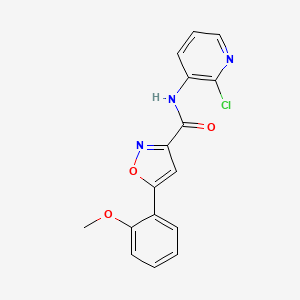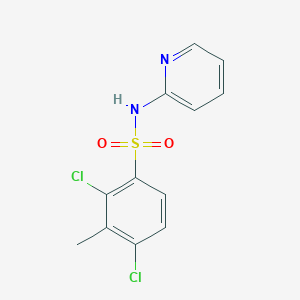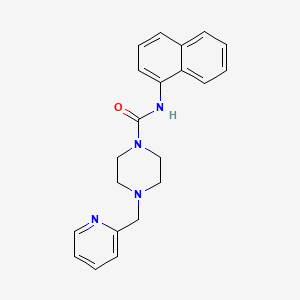![molecular formula C18H22N2O B4669290 N-[1-(4-sec-butylphenyl)ethyl]nicotinamide](/img/structure/B4669290.png)
N-[1-(4-sec-butylphenyl)ethyl]nicotinamide
Übersicht
Beschreibung
N-[1-(4-sec-butylphenyl)ethyl]nicotinamide, also known as SBI-0637142, is a novel small molecule inhibitor that has recently gained attention in the scientific community. It is a potent and selective inhibitor of the protein kinase CK1 epsilon, which plays a crucial role in regulating circadian rhythms, cell division, and DNA damage response.
Wissenschaftliche Forschungsanwendungen
N-[1-(4-sec-butylphenyl)ethyl]nicotinamide has been shown to have a wide range of scientific research applications. One of the most promising areas of research is in the field of circadian rhythms. CK1 epsilon plays a crucial role in regulating circadian rhythms, and inhibition of this protein kinase by N-[1-(4-sec-butylphenyl)ethyl]nicotinamide has been shown to disrupt circadian rhythms in a variety of organisms, including mice and fruit flies. This makes N-[1-(4-sec-butylphenyl)ethyl]nicotinamide a valuable tool for studying the molecular mechanisms underlying circadian rhythms.
In addition to its role in circadian rhythms, N-[1-(4-sec-butylphenyl)ethyl]nicotinamide has also been shown to have potential therapeutic applications in cancer treatment. CK1 epsilon is overexpressed in a variety of cancer types, and inhibition of this protein kinase by N-[1-(4-sec-butylphenyl)ethyl]nicotinamide has been shown to reduce tumor growth in mouse models of breast and lung cancer. This makes N-[1-(4-sec-butylphenyl)ethyl]nicotinamide a promising candidate for further development as a cancer therapeutic.
Wirkmechanismus
N-[1-(4-sec-butylphenyl)ethyl]nicotinamide is a potent and selective inhibitor of CK1 epsilon. CK1 epsilon is a protein kinase that phosphorylates a variety of substrates involved in circadian rhythms, cell division, and DNA damage response. Inhibition of CK1 epsilon by N-[1-(4-sec-butylphenyl)ethyl]nicotinamide leads to disruption of these processes, which can have a variety of effects depending on the specific context.
Biochemical and Physiological Effects
In addition to its effects on circadian rhythms and cancer growth, N-[1-(4-sec-butylphenyl)ethyl]nicotinamide has been shown to have a variety of other biochemical and physiological effects. For example, it has been shown to inhibit the phosphorylation of tau protein, which is involved in the development of Alzheimer's disease. It has also been shown to inhibit the replication of hepatitis C virus, making it a potential therapeutic for this disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[1-(4-sec-butylphenyl)ethyl]nicotinamide for lab experiments is its specificity for CK1 epsilon. This allows researchers to selectively inhibit this protein kinase without affecting other related protein kinases. However, one limitation of N-[1-(4-sec-butylphenyl)ethyl]nicotinamide is its relatively low solubility, which can make it difficult to work with in some experimental contexts.
Zukünftige Richtungen
There are many potential future directions for research on N-[1-(4-sec-butylphenyl)ethyl]nicotinamide. One promising area is in the development of cancer therapeutics based on its inhibition of CK1 epsilon. Another area of research is in the development of treatments for circadian rhythm disorders, which affect millions of people worldwide. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-[1-(4-sec-butylphenyl)ethyl]nicotinamide and its potential therapeutic applications in a variety of diseases.
Eigenschaften
IUPAC Name |
N-[1-(4-butan-2-ylphenyl)ethyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-4-13(2)15-7-9-16(10-8-15)14(3)20-18(21)17-6-5-11-19-12-17/h5-14H,4H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRKCKHYLVJRWDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)C(C)NC(=O)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-bromo-2-chlorophenoxy)acetyl]-N-(2,4-difluorophenyl)hydrazinecarbothioamide](/img/structure/B4669211.png)
![5-{[1-(2,3-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4669217.png)
![2-[(4-chlorophenyl)thio]-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B4669227.png)

![N-ethyl-5-[(4-ethyl-1-piperazinyl)carbonyl]-2-methoxybenzenesulfonamide](/img/structure/B4669242.png)
![N-(2-methoxy-1-methylethyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4669245.png)



![N-[4-(aminosulfonyl)phenyl]-2-[(4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B4669267.png)

![ethyl 2-amino-1-[3-(aminosulfonyl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B4669281.png)
![1-(4-chlorophenyl)-2-{[4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4669291.png)
